Product packaging for Fmoc-Val-Ala-Gly-OH(Cat. No.:)

Fmoc-Val-Ala-Gly-OH

Cat. No.: B14770449
M. Wt: 467.5 g/mol
InChI Key: WWKPUJPFRDGCJU-NYHFZMIOSA-N
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Description

Fmoc-Val-Ala-Gly-OH is a protected tripeptide sequence extensively employed as a key building block in Solid-Phase Peptide Synthesis (SPPS) . The compound features the 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the N-terminal valine amine, which can be selectively and cleanly removed under mild basic conditions, such as with piperidine, to allow for sequential chain elongation . This reagent allows researchers to efficiently incorporate the Val-Ala-Gly sequence into larger, more complex peptides. The combination of valine, with its aliphatic side chain contributing to steric influence and potential beta-sheet formation, alanine, and the conformational flexibility of glycine makes this tripeptide a valuable component for constructing peptides that mimic natural protein domains or for studying structure-activity relationships . The primary application of this compound is in the synthesis of peptide-based constructs for scientific research, including investigations into protein-protein interactions, enzyme-substrate dynamics, and the development of novel therapeutic candidates . Peptides synthesized using this and similar Fmoc-protected reagents are crucial in diverse fields such as molecular pharmacology, diagnostics, and the development of targeted theranostic platforms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29N3O6 B14770449 Fmoc-Val-Ala-Gly-OH

Properties

Molecular Formula

C25H29N3O6

Molecular Weight

467.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H29N3O6/c1-14(2)22(24(32)27-15(3)23(31)26-12-21(29)30)28-25(33)34-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20,22H,12-13H2,1-3H3,(H,26,31)(H,27,32)(H,28,33)(H,29,30)/t15-,22-/m0/s1

InChI Key

WWKPUJPFRDGCJU-NYHFZMIOSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc/tBu Strategy

Resin Selection and Initial Deprotection

The synthesis typically begins with a Wang resin or 2-chlorotrityl chloride (2-CTC) resin preloaded with the C-terminal glycine residue. The resin is swelled in dimethylformamide (DMF) for 30 minutes, followed by Fmoc deprotection using 20% piperidine in DMF (2 × 10 min). Alternative deprotection agents like 4-methylpiperidine have shown comparable efficiency while reducing side reactions.

Sequential Amino Acid Coupling

Coupling of Fmoc-Ala-OH to Gly-Resin

Activation of Fmoc-Ala-OH is achieved using HBTU/HOBt/DIEA (1:1:2 molar ratio) in DMF. The reaction proceeds at room temperature for 1–2 hours, with double couplings recommended to ensure >99% completion. Monitoring via Kaiser test confirms free amine groups before proceeding.

Deprotection and Coupling of Fmoc-Val-OH

After deprotection, Fmoc-Val-OH is coupled using HATU/DIEA (1:2 ratio), which enhances reactivity for sterically hindered residues. The reaction is conducted at 45°C for 90 minutes to improve yield (reported 85–92%).

Cleavage and Global Deprotection

The peptide-resin is treated with a TFA:water:triisopropylsilane (95:2.5:2.5) cocktail for 3 hours to cleave the product and remove side-chain protecting groups. Cold diethyl ether precipitation isolates the crude product, which is then lyophilized.

Solution-Phase Synthesis Strategies

Stepwise Fragment Condensation

Synthesis of Fmoc-Val-Ala-OH

Fmoc-Val-OH is activated with dicyclohexylcarbodiimide (DCC)/HOBt in ethyl acetate, followed by coupling to H-Ala-OtBu. The tert-butyl ester is subsequently hydrolyzed using 4N HCl/dioxane .

Glycine Incorporation

The dipeptide Fmoc-Val-Ala-OH is coupled to H-Gly-OH using EDC/HOAt in DMF, with a reported yield of 78% after column chromatography (hexanes/ethyl acetate gradient).

Enzymatic Approaches

Chen et al. (1992) demonstrated a hybrid method using alcalase protease to catalyze the coupling of Fmoc-Ala-Gly-OEt to H-Val-OH in a phosphate buffer (pH 7.5). This green chemistry approach achieved 65% yield but required stringent control of solvent conditions.

Comparative Analysis of Methodologies

Parameter SPPS Solution-Phase
Yield 85–92% 65–78%
Purity (HPLC) >95% after cleavage 88–92% after chromatography
Scalability Suitable for milligram scales Limited by purification steps
Side Reactions Tritylation, diketopiperazine Racemization at Val

Purification and Characterization

Reverse-Phase HPLC

Crude Fmoc-Val-Ala-Gly-OH is purified using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Retention times typically range from 12–14 minutes at 220 nm.

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 467.5 [M+H]⁺ , consistent with the theoretical mass.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d6) exhibits characteristic signals:

  • Fmoc aromatic protons: δ 7.28–7.72 (m, 8H)
  • Val γ-CH3: δ 0.88 (d, J = 6.8 Hz)
  • Gly α-CH2: δ 3.65 (s)

Challenges and Optimization Strategies

Steric Hindrance Mitigation

Coupling Val to Ala-Gly-resin benefits from microwave-assisted synthesis (50°C, 10 min), reducing aggregation. Alternatively, Oxyma Pure/DIC activation minimizes epimerization.

Purification Innovations

Recent protocols employ catch-and-release techniques using arginine-based tags to simplify isolation.

Chemical Reactions Analysis

Coupling Reactions

Coupling involves forming peptide bonds between Fmoc-Val-Ala-Gly-OH and incoming amino acids. Key reagents and conditions include:

Reagents and Mechanisms

  • Activation Agents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are commonly used with HOBt (hydroxybenzotriazole) to minimize racemization .

  • Solvents : Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are employed for optimal solubility .

Deprotection Reactions

The Fmoc group is removed under basic conditions, while tert-butyl (OtBu) groups require acidic cleavage.

Fmoc Deprotection

  • Reagent : Piperidine (20% in DMF or DCM) achieves complete removal in 30 minutes .

  • Mechanism : Base-induced β-elimination generates dibenzofulvene (DBF), which is trapped by excess piperidine .

Acidolytic Cleavage

  • Reagent : Trifluoroacetic acid (TFA) in DCM (1:1) removes OtBu groups quantitatively .

DBF Formation

During Fmoc deprotection, DBF can react with nucleophiles (e.g., amines) to form stable adducts, necessitating excess scavengers like piperazine .

Solvent Stability

This compound exhibits limited stability in DMF and NMP, with <14% spontaneous deprotection after 7 days at room temperature .

Kinetics of Fmoc Removal

Deprotection rates vary with solvent systems, as shown below :

Solvent SystemTime (h)% Fmoc Removal
DMSO/DOL (1:9)1.590.78
DMSO/EtOAc (1:9)0.660.66
NFM/2-Me-THF (8:2)3.983.98

Optimal conditions (e.g., NFM/2-Me-THF 8:2) accelerate deprotection, while polar aprotic solvents like DMSO slow it.

Structural Insights

  • Molecular Formula : C₂₅H₂₉N₃O₆ (MW: 467.5 g/mol) .

  • Sequence : this compound adopts a linear tripeptide structure, with hydrophobicity influenced by valine and alanine side chains .

Scientific Research Applications

Fmoc-Val-Ala-Gly-OH is a tripeptide compound that consists of valine, alanine, and glycine, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. It is primarily used in peptide synthesis, specifically in synthesizing peptides with specific sequences that may have therapeutic or biological functions. The Fmoc group serves as a protective mechanism during peptide synthesis, allowing for selective reactions without interference from the amino group of the peptide.

Scientific Research Applications

Peptide Synthesis: this compound is a building block in solid-phase peptide synthesis (SPPS), facilitating the assembly of peptides with specific sequences . The synthesis of this compound typically follows solid-phase peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Val-Ala-OH serves as a building block in SPPS, facilitating the assembly of peptides with specific sequences .

Studies on Interaction Mechanisms: Studies involving this compound generally focus on how peptides synthesized from this compound interact with biological targets such as proteins or receptors. These interactions can be characterized using techniques like surface plasmon resonance, enzyme-linked immunosorbent assay (ELISA), and mass spectrometry.

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-Gly-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions during peptide elongation. Upon deprotection, the free amine group can participate in coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Estimated as C25H29N3O6 (based on component residues and Fmoc group).
  • Molecular Weight : ~467.52 g/mol (calculated).
  • Role in Peptide Synthesis : Acts as a building block for therapeutic peptides, antibody-drug conjugates (ADCs), and research tools .

Structural and Functional Differences

The following table summarizes structural and functional distinctions between Fmoc-Val-Ala-Gly-OH and related Fmoc-protected peptides:

Compound Sequence/Modification Molecular Weight (g/mol) Key Applications References
This compound Val-Ala-Gly 467.52 ADC synthesis, peptide drug intermediates
Fmoc-Val-Ala-OH Val-Ala (dipeptide) 410.18 ADC payloads, peptide-based drug development
Fmoc-Val-Gly-OH Val-Gly (dipeptide) 358.39 Scaffold for glycopeptide research
Fmoc-β-Ala-Gly-OH β-Ala-Gly (non-natural backbone) 370.36 Industrial-scale peptide synthesis
Fmoc-Ala-(DMB)Gly-OH Ala-(DMB)Gly (modified Gly) 518.56 Specialized SPPS with acid-sensitive residues
Key Observations:
  • Glycine vs. Alanine : The inclusion of glycine in this compound introduces conformational flexibility due to glycine’s lack of a side chain, which is advantageous in designing bioactive peptides .
  • Backbone Modifications : Fmoc-β-Ala-Gly-OH (β-alanine instead of α-alanine) alters peptide stability and protease resistance, making it suitable for industrial applications .
  • Protection Strategies : Fmoc-Ala-(DMB)Gly-OH uses a 2,4-dimethoxybenzyl (DMB) group to protect glycine, enabling selective deprotection in acidic conditions .

Solubility and Handling

  • Fmoc-Val-OH : Soluble in DMSO (250 mg/mL, 736.62 mM) .
  • This compound : Lower solubility expected due to increased hydrophobicity from valine and alanine.
  • Fmoc-Ala-(DMB)Gly-OH: Limited solubility data, but DMB modification may enhance stability in acidic conditions .

Biological Activity

Introduction

Fmoc-Val-Ala-Gly-OH is a peptide compound that has garnered attention in the field of biochemistry and medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies, including its effects on cellular processes, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

This compound is a tripeptide composed of three amino acids: Valine (Val), Alanine (Ala), and Glycine (Gly), with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of amino acids into peptides while minimizing side reactions.

Table 1: Structural Characteristics of this compound

ComponentDescription
Fmoc GroupProtecting group for amine
Amino AcidsValine, Alanine, Glycine
Molecular WeightApproximately 341.4 g/mol
Peptide Bond TypeAmide bonds between amino acids

Anticancer Properties

Recent studies have indicated that peptides similar to this compound exhibit significant anticancer properties. For instance, modifications in the peptide structure can enhance its ability to inhibit cancer cell growth. A methyl scanning approach demonstrated that slight alterations in the peptide's structure could lead to varying degrees of growth inhibition against MCF-7 breast cancer cells, suggesting a structure-activity relationship that is crucial for its biological efficacy .

The mechanism by which this compound exerts its biological effects may involve interactions with cellular pathways related to apoptosis and cell cycle regulation. The central β-Ala-Gly region has been identified as a flexible linker that plays a critical role in the peptide's ability to interact with target proteins involved in ATP synthesis and other metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. For example, substituting different amino acids at specific positions can significantly alter the peptide's potency. Research has shown that replacing β-Ala with other residues can either enhance or diminish the inhibitory activity against ATP hydrolysis .

Case Studies

  • Inhibition of ATP Synthase : A study highlighted the interaction of peptides similar to this compound with ATP synthase, where certain modifications led to a decrease in nucleotide binding affinity, thereby inhibiting ATP synthesis in mitochondria .
  • Antimicrobial Activity : Peptides derived from similar sequences have shown antimicrobial properties against various pathogens, indicating potential therapeutic applications in treating infections .
  • Peptide Stability : The stability of this compound under physiological conditions is crucial for its therapeutic potential. Research indicates that modifications can enhance proteolytic stability, making these peptides more viable as drug candidates .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell growth
ATP Synthase InhibitionReduced ATP synthesis
AntimicrobialEffective against pathogens
Proteolytic StabilityEnhanced stability

Q & A

Q. Advanced

  • LC-MS/MS : Quantify impurities and confirm sequence via fragmentation patterns .
  • Circular Dichroism (CD) : Assess secondary structure influence of Gly residues on peptide folding .
  • 2D-NMR (e.g., HSQC): Resolve backbone dihedral angles and confirm stereochemistry .

How to handle conflicting safety classifications for Fmoc-protected amino acids?

Advanced
Despite variable GHS classifications (e.g., non-hazardous in vs. acute toxicity in ), adopt universal precautions:

  • Use PPE (nitrile gloves, chemical goggles) and work in a fume hood .
  • Store in sealed containers at recommended temperatures (2–8°C or RT) .
  • Dispose of waste via approved chemical protocols, even if SDS lacks hazard data .

What are key considerations when using this compound in antibody-drug conjugate (ADC) design?

Q. Advanced

  • Cleavable Linkers : The Val-Ala sequence is lysosomally cleavable, enabling targeted drug release in ADCs .
  • Gly Flexibility : Gly’s small size enhances linker flexibility, improving conjugate stability and payload delivery .
  • Stereochemical Purity : Ensure enantiomeric purity ≥99.8% to avoid off-target interactions .

What storage conditions maximize this compound stability?

Basic
Store desiccated at –20°C for long-term stability . For short-term use, RT in a dry, airtight container with silica gel is acceptable . Avoid repeated freeze-thaw cycles to prevent hydrolysis.

What are optimal Fmoc deprotection conditions for Val-Ala-Gly sequences?

Advanced
Use 20% piperidine in DMF (2 × 5 min) for efficient Fmoc removal without side reactions . For sensitive sequences, reduce piperidine concentration to 10% and monitor via UV absorbance (301 nm) .

How to mitigate aggregation during synthesis of peptides containing this compound?

Q. Advanced

  • Add 0.1 M HOBt to reduce β-sheet formation .
  • Use chaotropic agents (e.g., 6 M guanidine HCl) in coupling steps .
  • Optimize resin swelling (DMF or DCM) to improve solvent accessibility .

How does the Gly residue influence the physicochemical properties of Val-Ala-Gly sequences?

Advanced
Gly increases conformational flexibility, reducing steric hindrance and enabling β-turn formation . This enhances solubility in polar solvents (e.g., water/acetic acid) and improves protease resistance compared to bulkier residues . Use MD simulations to predict structural dynamics and optimize sequence design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.